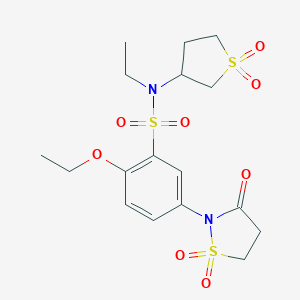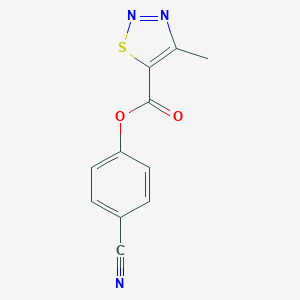
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sulfonamide derivative that has been synthesized using a specific method and has been found to have a unique mechanism of action.
Mechanism Of Action
The mechanism of action of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide involves the inhibition of various enzymes, including carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body, and its inhibition can lead to the disruption of various cellular processes. Histone deacetylase is an enzyme that plays a crucial role in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical And Physiological Effects
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. It has also been shown to inhibit the growth of various bacterial and fungal strains, leading to its antimicrobial properties.
Advantages And Limitations For Lab Experiments
The advantages of using 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide in lab experiments include its unique mechanism of action, its ability to inhibit various enzymes, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide. One future direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. Another future direction is to study its mechanism of action in more detail, including its interactions with various enzymes and cellular pathways. Additionally, future research could focus on improving the solubility and bioavailability of this compound, which could increase its effectiveness as a therapeutic agent.
Synthesis Methods
The synthesis method of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide involves the reaction of 2-ethoxy-N-ethylbenzenesulfonamide with 1,1-dioxotetrahydro-3-thiophene carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product. This intermediate product is then reacted with 2-isothiazolidinone-1,1-dioxide in the presence of a base, such as triethylamine, to yield the final product.
Scientific Research Applications
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Several studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antimicrobial properties against various bacterial and fungal strains.
properties
Product Name |
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C17H24N2O8S3 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-ethyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H24N2O8S3/c1-3-18(14-7-9-28(21,22)12-14)30(25,26)16-11-13(5-6-15(16)27-4-2)19-17(20)8-10-29(19,23)24/h5-6,11,14H,3-4,7-10,12H2,1-2H3 |
InChI Key |
YKHMNQBCVBIVNG-UHFFFAOYSA-N |
SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OCC |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)

![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)



![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)